4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
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Overview
Description
4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic synthesis. Key steps may include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups:
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Adjusting temperature, pressure, and solvent systems to suit large-scale production.
Automation: Utilizing automated reactors and purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects depends on its specific application. For example:
Biological activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Catalytic activity: In industrial applications, the compound may act as a catalyst by providing an active site for chemical reactions to occur.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- 4-(4-bromophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
Uniqueness
The presence of the fluorophenyl group in 4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene imparts unique chemical properties, such as increased stability and potential biological activity, compared to its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of 4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H17FN6O2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C26H17FN6O2/c1-15-20-21(19-8-5-13-34-19)22-24-29-23(16-9-11-17(27)12-10-16)31-32(24)14-28-25(22)35-26(20)33(30-15)18-6-3-2-4-7-18/h2-14,21H,1H3 |
InChI Key |
ITFNUBZBGDLXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=C(C=C5)F)C6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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